molecular formula C19H33ClN2O3 B12759097 2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride CAS No. 97703-01-0

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride

Cat. No.: B12759097
CAS No.: 97703-01-0
M. Wt: 372.9 g/mol
InChI Key: IEUHHDHAQMKWCH-UHFFFAOYSA-N
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Description

The compound known as “C 2050” is a broad-spectrum, ecolabel preservative used primarily in the cosmetics industry. It is composed of caprylyl glycol, benzoic acid, and propanediol. This compound is valued for its low sensitization potential and multifunctional properties, which include boosting antioxidant, conditioning, and moistening properties in personal care formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “C 2050” involves the combination of caprylyl glycol, benzoic acid, and propanediol. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and efficacy of the final product. The specific synthetic routes and detailed reaction conditions are proprietary to the manufacturers and are not publicly disclosed.

Industrial Production Methods

Industrial production of “C 2050” involves large-scale chemical synthesis in controlled environments to maintain the quality and consistency of the product. The production process includes the precise mixing of caprylyl glycol, benzoic acid, and propanediol, followed by purification and quality control steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

“C 2050” undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the caprylyl glycol component.

    Reduction: Reduction reactions may occur under specific conditions, affecting the benzoic acid component.

    Substitution: Substitution reactions can take place, especially in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving “C 2050” include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving “C 2050” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of caprylyl glycol, while reduction reactions may yield reduced forms of benzoic acid.

Scientific Research Applications

“C 2050” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “C 2050” involves its ability to inhibit microbial growth through the combined effects of caprylyl glycol, benzoic acid, and propanediol. Caprylyl glycol acts as a humectant and antimicrobial agent, benzoic acid provides preservative properties, and propanediol enhances the overall stability and efficacy of the compound. The molecular targets and pathways involved include disruption of microbial cell membranes and inhibition of microbial enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “C 2050” include other preservatives and antimicrobial agents used in the cosmetics industry, such as:

    Phenoxyethanol: A common preservative with antimicrobial properties.

    Benzyl Alcohol: Used as a preservative and solvent in various formulations.

    Formaldehyde: A potent preservative, though less commonly used due to safety concerns.

Uniqueness

“C 2050” is unique due to its combination of caprylyl glycol, benzoic acid, and propanediol, which provides a broad-spectrum preservative effect with low sensitization potential. Unlike some other preservatives, “C 2050” is free of formaldehyde, parabens, petrolatum, sulfates, and allergens, making it suitable for a wide range of cosmetic and personal care products .

Properties

CAS No.

97703-01-0

Molecular Formula

C19H33ClN2O3

Molecular Weight

372.9 g/mol

IUPAC Name

2-(diethylamino)-N-[1-(2-methoxyphenoxy)propan-2-yl]-N-propan-2-ylacetamide;hydrochloride

InChI

InChI=1S/C19H32N2O3.ClH/c1-7-20(8-2)13-19(22)21(15(3)4)16(5)14-24-18-12-10-9-11-17(18)23-6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H

InChI Key

IEUHHDHAQMKWCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(C(C)C)C(C)COC1=CC=CC=C1OC.Cl

Origin of Product

United States

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